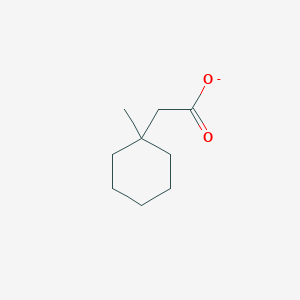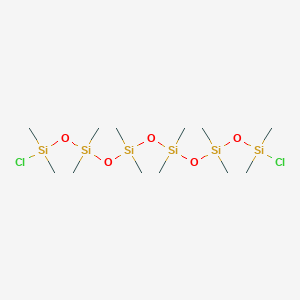
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane, also known as D6, is a cyclic siloxane that is widely used in various industrial applications. It is a clear, colorless liquid with a mild odor and is considered to be a volatile organic compound. Despite its widespread use, there is growing concern about the potential health and environmental effects of D6.
Mecanismo De Acción
The mechanism of action of 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is not well understood. It is believed that 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane can bind to proteins and disrupt their function. This can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane can lead to various biochemical and physiological effects. In animal studies, 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane has been shown to cause liver damage, reproductive toxicity, and developmental toxicity. It has also been shown to have estrogenic activity, which can disrupt the endocrine system. In humans, 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane exposure has been linked to skin irritation and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is widely used in various laboratory experiments due to its low cost and ease of use. However, there are limitations to its use. 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is a volatile organic compound, which means that it can evaporate quickly and potentially contaminate the environment. It is also difficult to measure 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane accurately due to its volatility.
Direcciones Futuras
For research on 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane include the development of alternative chemicals, evaluation of potential health and environmental effects, and the development of more accurate measurement methods.
Métodos De Síntesis
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane is synthesized through the reaction of chloromethylsilanes with potassium hydroxide in the presence of a catalyst. The resulting product is then purified through distillation. The synthesis process is relatively simple and cost-effective, which has contributed to the widespread use of 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane in various industrial applications.
Aplicaciones Científicas De Investigación
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane has been extensively studied in the scientific community due to its potential health and environmental effects. It has been used as a model compound to study the fate and transport of cyclic siloxanes in the environment. 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane has also been used in various toxicology studies to evaluate its potential toxicity to humans and wildlife.
Propiedades
IUPAC Name |
chloro-[[[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36Cl2O5Si6/c1-20(2,13)15-22(5,6)17-24(9,10)19-25(11,12)18-23(7,8)16-21(3,4)14/h1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHILIQBLBAJDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)O[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36Cl2O5Si6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339103 |
Source


|
| Record name | 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane | |
CAS RN |
16106-81-3 |
Source


|
| Record name | 1,11-Dichloro-1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

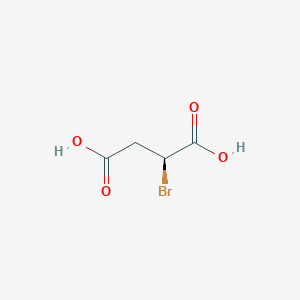
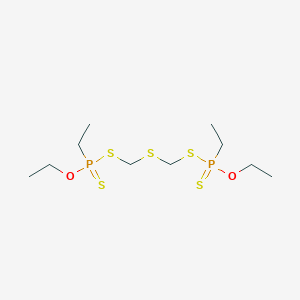
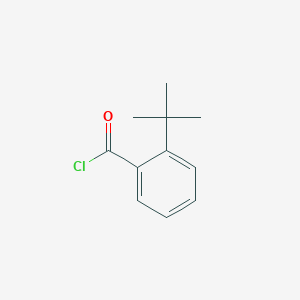
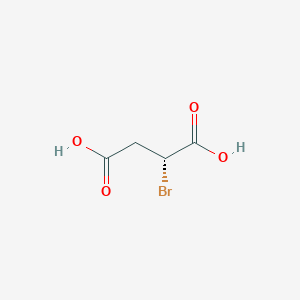
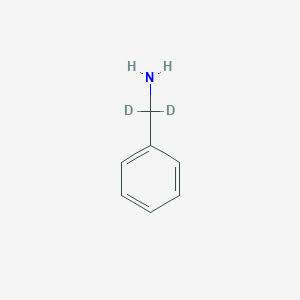
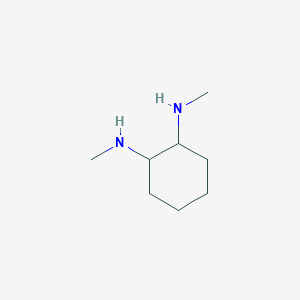
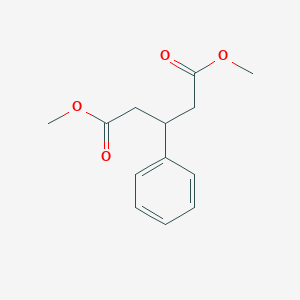
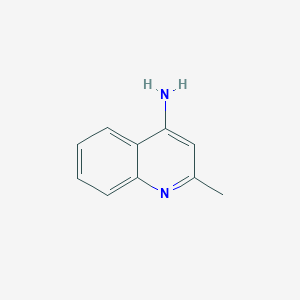
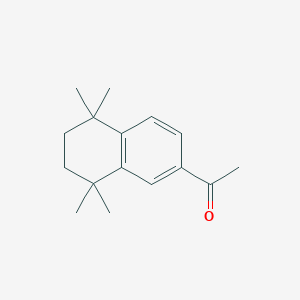
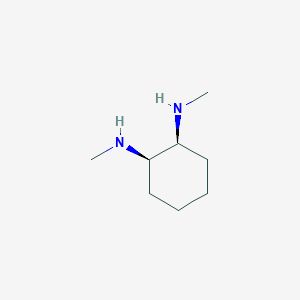

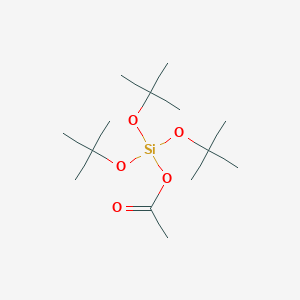
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
